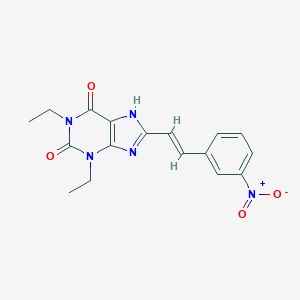

(E)-1,3-Diethyl-8-(3-nitrostyryl)xanthine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-1,3-Diethyl-8-(3-nitrostyryl)xanthine is a synthetic compound with the molecular formula C17H17N5O4 . It is a derivative of xanthine, a purine base found in most human body tissues and fluids, and in other organisms. This compound is characterized by the presence of a nitrostyryl group attached to the xanthine core, which imparts unique chemical and biological properties.

Métodos De Preparación

The synthesis of (E)-1,3-Diethyl-8-(3-nitrostyryl)xanthine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available xanthine derivatives.

Reaction Conditions: The nitrostyryl group is introduced through a condensation reaction between the xanthine derivative and a nitrostyrene compound under basic conditions.

Industrial Production: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield.

Análisis De Reacciones Químicas

(E)-1,3-Diethyl-8-(3-nitrostyryl)xanthine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethyl groups on the xanthine core can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.

Major Products: The major products formed from these reactions include amino derivatives and substituted xanthine compounds.

Aplicaciones Científicas De Investigación

(E)-1,3-Diethyl-8-(3-nitrostyryl)xanthine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a probe to study the interactions of xanthine derivatives with biological macromolecules.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials with specific electronic and optical properties.

Mecanismo De Acción

The mechanism of action of (E)-1,3-Diethyl-8-(3-nitrostyryl)xanthine involves its interaction with specific molecular targets:

Molecular Targets: It binds to adenosine receptors, modulating their activity.

Pathways Involved: The compound affects signaling pathways related to neurotransmission and inflammation, leading to its potential therapeutic effects.

Comparación Con Compuestos Similares

(E)-1,3-Diethyl-8-(3-nitrostyryl)xanthine can be compared with other xanthine derivatives:

Similar Compounds: Theobromine, caffeine, and theophylline are well-known xanthine derivatives.

Uniqueness: Unlike these compounds, this compound has a nitrostyryl group, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Actividad Biológica

(E)-1,3-Diethyl-8-(3-nitrostyryl)xanthine is a compound of significant interest in pharmacological research due to its potential biological activities, particularly as an adenosine receptor antagonist. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of Xanthine Derivatives

Xanthine derivatives, including this compound, are known for their diverse pharmacological properties. They often exhibit activity against various biological targets, including adenosine receptors, which are implicated in numerous physiological processes such as neurotransmission and inflammation.

Adenosine Receptor Antagonism

-

Adenosine A1 and A2A Receptors :

- This compound has been characterized as a potent antagonist of both A1 and A2A adenosine receptors. Research indicates that the diethyl substitution enhances binding affinity compared to other alkyl substitutions .

- For instance, studies have shown that compounds with similar structures exhibit K_i values in the submicromolar range for A1 receptors, indicating strong binding affinity .

- Mechanism of Action :

In Vitro Biological Evaluation

Recent studies have evaluated the in vitro biological activity of xanthine derivatives. For example, compound 40 from a related study demonstrated significant inhibition of Tryptophan Hydroxylase 1 (TPH1), which is crucial for serotonin synthesis and has implications in metabolic disorders .

Case Study 1: Neuroprotective Effects

A study focusing on the neuroprotective effects of xanthine derivatives highlighted that this compound could inhibit neuroinflammation through A2A receptor antagonism. This was evidenced by reduced levels of inflammatory cytokines in cultured neuronal cells .

Case Study 2: Binding Affinity Studies

Binding affinity studies using radioligand assays revealed that this compound exhibited a K_i value comparable to other known adenosine antagonists, reinforcing its potential as a therapeutic agent in conditions characterized by excessive adenosine signaling .

Data Tables

| Compound Name | K_i (nM) | Receptor Type | Activity |

|---|---|---|---|

| This compound | 54 | A2A | Antagonist |

| 1,3-Dimethyl-8-(phenoxymethyl)xanthine | 237 | A2A | Antagonist |

| 1,3-Diethyl-7-methyl-8-(phenoxymethyl)xanthine | 180 | A1 | Antagonist |

Propiedades

IUPAC Name |

1,3-diethyl-8-[(E)-2-(3-nitrophenyl)ethenyl]-7H-purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O4/c1-3-20-15-14(16(23)21(4-2)17(20)24)18-13(19-15)9-8-11-6-5-7-12(10-11)22(25)26/h5-10H,3-4H2,1-2H3,(H,18,19)/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPVZGZXIQZGGU-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155271-82-2 |

Source

|

| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(3-nitrophenyl)ethenyl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155271822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.